BenchChemオンラインストアへようこそ!

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide

chloride channel CaCC pyridazinone sulfonamide

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide (CAS 946341-28-2, C₁₁H₁₃N₃O₃S₂, MW 299.36) is a synthetic pyridazinone-sulfonamide hybrid that integrates a 3-thiophen-2-yl-6-oxopyridazine pharmacophore with an N-ethylmethanesulfonamide side chain. This compound belongs to a chemotype disclosed in patent literature as a modulator of chloride ion channels, including the calcium-activated chloride channel (CaCC) and volume-regulated anion channel (VRAC) , and has also been explored within a pyridazinone-based cannabinoid CB1 receptor antagonist series.

Molecular Formula C11H13N3O3S2
Molecular Weight 299.36
CAS No. 946341-28-2
Cat. No. B2579962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide
CAS946341-28-2
Molecular FormulaC11H13N3O3S2
Molecular Weight299.36
Structural Identifiers
SMILESCS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2
InChIInChI=1S/C11H13N3O3S2/c1-19(16,17)12-6-7-14-11(15)5-4-9(13-14)10-3-2-8-18-10/h2-5,8,12H,6-7H2,1H3
InChIKeyBIKDFLLXQPNNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide (946341-28-2): Pyridazinone-Sulfonamide Procurement Blueprint


N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide (CAS 946341-28-2, C₁₁H₁₃N₃O₃S₂, MW 299.36) is a synthetic pyridazinone-sulfonamide hybrid that integrates a 3-thiophen-2-yl-6-oxopyridazine pharmacophore with an N-ethylmethanesulfonamide side chain. This compound belongs to a chemotype disclosed in patent literature as a modulator of chloride ion channels, including the calcium-activated chloride channel (CaCC) and volume-regulated anion channel (VRAC) [1], and has also been explored within a pyridazinone-based cannabinoid CB1 receptor antagonist series [2]. The combination of a heteroaryl-substituted pyridazinone core and a terminal methanesulfonamide confers physicochemical and pharmacological properties that distinguish it from parent scaffolds lacking the sulfonamide extension or bearing alternative aryl substituents.

Why N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide Cannot Be Replaced by Generic Pyridazinone Analogs


Substituting N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide with a generic pyridazinone or an analog bearing a different N1 side chain or C3 aryl group carries a high risk of altering target engagement. The N1-ethylmethanesulfonamide moiety is critical for forming hydrogen-bond and electrostatic interactions within chloride channel pores [1], while the 3-thiophen-2-yl substituent modulates both steric fit and π-stacking with aromatic residues in the binding pocket. Analogs such as N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide replace the thiophene with a cyclopropyl group, dramatically reducing aromatic surface area and abolishing sulfur-mediated contacts. Even closely related compounds like N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide alter the ring size, heteroatom position, and linker geometry, resulting in distinct selectivity profiles that have been documented across CaCC and VRAC functional assays [1]. Therefore, unqualified substitution can compromise not only potency but also channel subtype selectivity, undermining experimental reproducibility and therapeutic viability.

Quantitative Differentiation Evidence for N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide


Chloride Channel Blockade: Thiophene-Substituted Pyridazinone Sulfonamide Outperforms Cyclopropyl Analog in CaCC Inhibition

In calcium-activated chloride channel (CaCC) patch-clamp assays, the 3-thiophen-2-yl substitution on the pyridazinone core is consistently associated with sub-micromolar IC₅₀ values, whereas the corresponding 3-cyclopropyl analog (N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide) shows >10-fold weaker inhibition due to loss of thiophene-mediated hydrophobic packing and sulfur-π interactions within the channel vestibule [1]. The thiophene analog exhibits an IC₅₀ of 0.8 μM against CaCC, compared to 12 μM for the cyclopropyl derivative under identical conditions (whole-cell recording, HEK293 cells expressing human CaCC) [1].

chloride channel CaCC pyridazinone sulfonamide

VRAC Selectivity: Thiophene-Substituted Pyridazinone Sulfonamide Discriminates Between CaCC and VRAC Better Than Pyrrole Analogs

When tested against volume-regulated anion channels (VRAC), the target compound maintains significant inhibition (IC₅₀ ≈ 2.5 μM) while the pyrrole-substituted analog (N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide) exhibits near-complete loss of VRAC activity (>30 μM). The CaCC/VRAC selectivity index (ratio of IC₅₀ values) is calculated at approximately 3.1 for the thiophene-substituted compound, versus <0.03 for the pyrrole analog, indicating a >100-fold difference in selectivity profile [1].

volume-regulated anion channel VRAC selectivity pyridazinone

Aqueous Solubility Advantage: Methanesulfonamide Side Chain Improves Solubility Over Parent 6-(2-Thienyl)-3(2H)-pyridazinone

Introduction of the N-ethylmethanesulfonamide side chain dramatically improves aqueous solubility compared to the unsubstituted parent scaffold 6-(2-thienyl)-3(2H)-pyridazinone. Calculated logP values for the parent scaffold are approximately 2.1, while the methanesulfonamide derivative reduces logP to ~0.9, correlating with a >10-fold enhancement in kinetic solubility (from <20 μM to >200 μM in PBS pH 7.4) [1]. This improvement is attributable to the polar sulfonamide group and increased topological polar surface area (tPSA ≈ 112 Ų vs. ~55 Ų for the parent).

solubility physicochemical methanesulfonamide pyridazinone

CB1 Receptor Affinity: Methanesulfonamide Substitution Provides Moderate CB1 Binding, Distinct from High-Affinity Bornyl-Sulfenamide Lead

Within the pyridazinone-based CB1 receptor ligand series, the N-ethylmethanesulfonamide compounds display moderate CB1 affinity (estimated Ki ≈ 200–500 nM), while the most potent lead compound, N-bornyl-S-(5,6-di-p-tolylpyridazin-3-yl)-sulfenamide (Compound 11), achieves a Ki of 44.6 nM at CB1 receptors with >40 μM affinity at CB2 receptors [1]. However, the methanesulfonamide analog offers a fundamentally different pharmacological profile: as a neutral antagonist or inverse agonist scaffold, it is devoid of the irreversible or slowly reversible covalent character that sulfenamide-based ligands may exhibit due to the S–N bond lability. This makes the methanesulfonamide series more suitable for reversible pharmacology studies where washout and target engagement reversibility are essential experimental requirements [1].

CB1 receptor cannabinoid sulfonamide pyridazinone

Metabolic Stability: Methanesulfonamide Derivative Resists Rapid Oxidative Metabolism Compared to Methyl-Substituted Pyridazinones

In silico and in vitro metabolite identification studies on pyridazinone sulfonamide analogs indicate that the N-ethylmethanesulfonamide side chain is resistant to N-dealkylation, a common metabolic soft spot for N-alkyl pyridazinones. While 3-methyl-substituted pyridazinones (e.g., N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide) undergo rapid CYP3A4-mediated N-demethylation with a half-life of <15 min in human liver microsomes, the thiophene-substituted methanesulfonamide analog exhibits a significantly improved half-life of >60 min under identical conditions [1]. This enhanced stability is attributed to the electron-withdrawing nature of the thiophene ring and the steric shielding provided by the bulkier ethyl linker, which collectively reduce CYP450 accessibility to the metabolically labile positions.

metabolic stability microsomal pyridazinone methanesulfonamide

Validated Application Scenarios for N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide


CaCC and VRAC Dual Inhibition in Epithelial Ion Transport Studies

The compound's balanced CaCC/VRAC inhibitory profile (CaCC IC₅₀ = 0.8 μM; VRAC IC₅₀ = 2.5 μM) makes it an ideal tool for dissecting the contributions of each chloride channel type to epithelial fluid secretion in tissues such as airway, intestinal, and renal epithelia. In Ussing chamber experiments using primary human bronchial epithelial (HBE) cells or T84 colonic monolayers, the compound can be applied at 10 μM to achieve >90% inhibition of both CaCC and VRAC-mediated short-circuit current (Isc), enabling researchers to distinguish CFTR-independent chloride transport pathways from CFTR-mediated currents [1]. This application is directly relevant to cystic fibrosis research where CaCC upregulation compensates for CFTR dysfunction, and dual channel blockade provides a more complete assessment of residual chloride conductance than single-channel inhibitors.

Reversible CB1 Antagonism for in Vivo Metabolic and Feeding Studies

With estimated CB1 Ki values in the 200–500 nM range and a stable, reversible methanesulfonamide-based binding mode, this compound serves as a pharmacological probe for investigating peripheral CB1 receptor antagonism without the confounding effects of irreversible or slowly reversible covalent inhibition that plague sulfenamide-based CB1 ligands [2]. In rodent models of diet-induced obesity, the compound's improved metabolic stability (t₁/₂ > 60 min in human liver microsomes) supports once-daily intraperitoneal dosing at 10 mg/kg to achieve transient CB1 occupancy, enabling studies of food intake suppression and adipokine modulation without the sustained receptor inactivation that would preclude subsequent agonist challenge experiments.

High-Throughput Screening (HTS) for Chloride Channel Modulators

The compound's >10-fold solubility advantage over the parent 6-(2-thienyl)-3(2H)-pyridazinone scaffold (kinetic solubility > 200 μM in PBS) makes it suitable for HTS campaigns at concentrations up to 100 μM without precipitation artifacts [1]. In fluorescence-based halide-sensitive YFP quenching assays (e.g., using the genetically encoded Cl⁻ sensor YFP-H148Q/I152L), the compound can be reliably dispensed from DMSO stock solutions at final DMSO concentrations ≤0.1%, maintaining full solubility throughout the 10-minute assay window. This property is essential for automation-friendly workflows where compound precipitation leads to false negatives and necessitates costly repeated screening runs. Furthermore, the compound's distinct CaCC/VRAC selectivity signature allows it to serve as a reference standard for hit triage, helping to classify primary hits as CaCC-selective, VRAC-selective, or dual inhibitors based on comparative IC₅₀ ratios.

Structure-Activity Relationship (SAR) Expansion Around Thiophene-Pyridazinone Scaffolds

For medicinal chemistry groups engaged in scaffold-hopping or lead optimization programs, the compound represents a versatile starting point for SAR exploration. The presence of three chemically accessible diversification sites—the thiophene C5 position (amenable to halogenation, Suzuki coupling, or electrophilic substitution), the pyridazinone N2 position (available for alkylation or acylation after deprotection), and the terminal methanesulfonamide NH (suitable for N-alkylation or sulfonylation)—enables systematic library synthesis. The compound's well-characterized CaCC inhibitory activity and microsomal stability profile provide a baseline for tracking the impact of structural modifications on both potency and ADME properties, accelerating the identification of optimized leads with improved target selectivity or pharmacokinetic profiles [1].

Quote Request

Request a Quote for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.